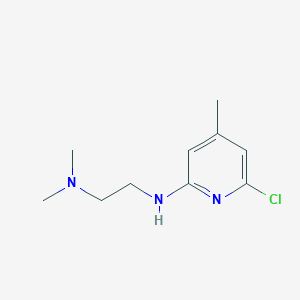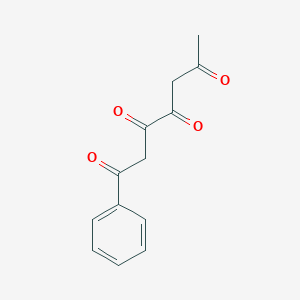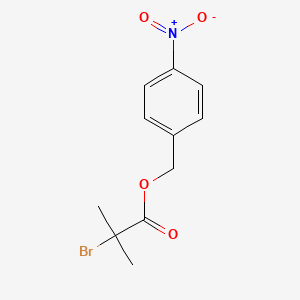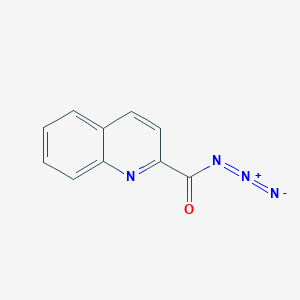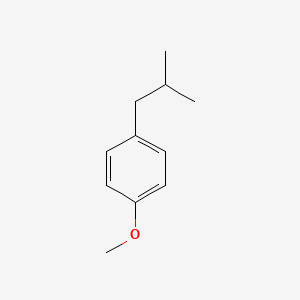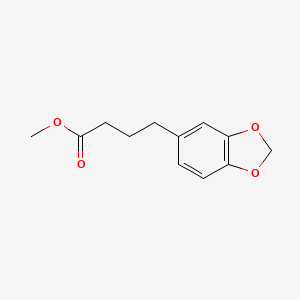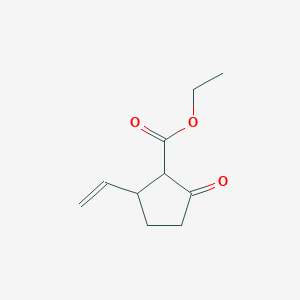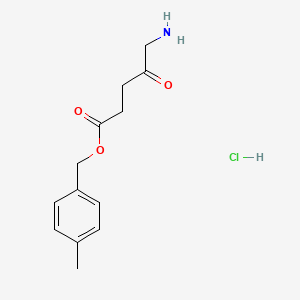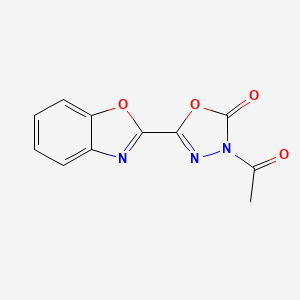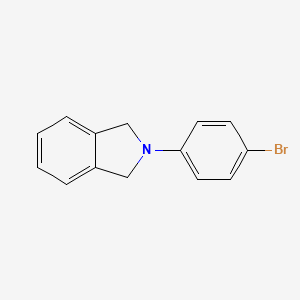
2-(4-Bromophenyl)-1,3-dihydroisoindole
Descripción general
Descripción
2-(4-Bromophenyl)-1,3-dihydroisoindole is a chemical compound that belongs to the class of isoindoles. Isoindoles are heterocyclic compounds containing a fused benzene and pyrrole ring. The presence of a bromine atom on the phenyl ring at the 4-position makes this compound particularly interesting for various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)-1,3-dihydroisoindole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromobenzylamine with phthalic anhydride under acidic conditions to form the isoindole ring system. The reaction is usually carried out in a solvent such as toluene or xylene, and the mixture is heated to reflux to facilitate the cyclization process.
Industrial Production Methods: For industrial-scale production, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions: 2-(4-Bromophenyl)-1,3-dihydroisoindole undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom on the phenyl ring can be substituted with other electrophiles under appropriate conditions.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The isoindole ring can undergo oxidation to form isoindolinones or reduction to form dihydroisoindoles.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as nitrating agents, sulfonating agents, or halogenating agents can be used.
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Electrophilic Substitution: Products include nitro, sulfonyl, or halogenated derivatives.
Nucleophilic Substitution: Products include azides, thiols, or amines.
Oxidation: Isoindolinones.
Reduction: Dihydroisoindoles.
Aplicaciones Científicas De Investigación
2-(4-Bromophenyl)-1,3-dihydroisoindole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 2-(4-Bromophenyl)-1,3-dihydroisoindole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The bromine atom can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The isoindole ring system can also participate in π-π interactions and hydrogen bonding, further influencing its activity.
Comparación Con Compuestos Similares
2-Phenyl-1,3-dihydroisoindole: Lacks the bromine atom, resulting in different reactivity and biological activity.
2-(4-Chlorophenyl)-1,3-dihydroisoindole: Contains a chlorine atom instead of bromine, leading to variations in chemical and biological properties.
2-(4-Fluorophenyl)-1,3-dihydroisoindole: Contains a fluorine atom, which can significantly alter its reactivity and interactions.
Uniqueness: The presence of the bromine atom in 2-(4-Bromophenyl)-1,3-dihydroisoindole makes it unique compared to its analogs. Bromine’s larger atomic size and higher electronegativity can influence the compound’s reactivity, stability, and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C14H12BrN |
|---|---|
Peso molecular |
274.15 g/mol |
Nombre IUPAC |
2-(4-bromophenyl)-1,3-dihydroisoindole |
InChI |
InChI=1S/C14H12BrN/c15-13-5-7-14(8-6-13)16-9-11-3-1-2-4-12(11)10-16/h1-8H,9-10H2 |
Clave InChI |
AOTLWDQSZSDCEF-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2CN1C3=CC=C(C=C3)Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
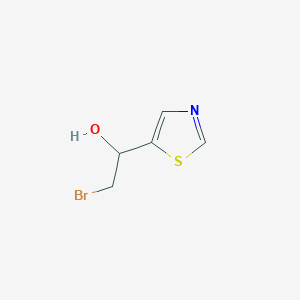
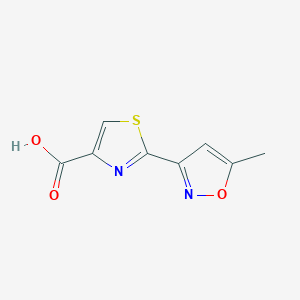
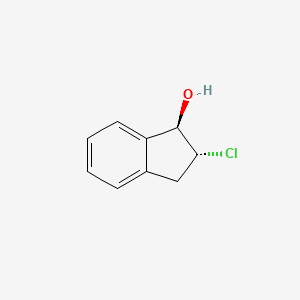
![Silane, (1,1-dimethylethyl)dimethyl[(1-methylheptyl)oxy]-](/img/structure/B8669256.png)
